1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine

Catalog No.
S2672786
CAS No.
380424-52-2
M.F
C12H16Cl2N2
M. Wt
259.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine

CAS Number

380424-52-2

Product Name

1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17

InChI

InChI=1S/C12H16Cl2N2/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16/h5-7,12H,1-4,8,15H2

InChI Key

PCGNHOFWOUARPN-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)CC2=CC(=CC(=C2)Cl)Cl

solubility

not available

Pharmacology

Application Summary: In pharmacology, this compound is explored for its potential as a building block in drug design due to its piperidine structure, which is a common motif in pharmaceuticals .

Methods of Application: The compound is synthesized and incorporated into larger molecular structures to create new pharmacological agents. Techniques like hydrogenation, cyclization, and amination are employed in its synthesis .

Results and Outcomes: The synthesized derivatives are subjected to biological activity assays to determine their efficacy and safety profiles. Quantitative data such as IC50 values and therapeutic indices are generated to evaluate potential drug candidates .

Organic Chemistry

Application Summary: In organic chemistry, “1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine” serves as a key intermediate in the synthesis of complex organic molecules .

Methods of Application: The compound undergoes various reactions, including multicomponent reactions, to form substituted piperidines, spiropiperidines, and piperidinones .

Medicinal Chemistry

Application Summary: In medicinal chemistry, the compound is analyzed for its structure-activity relationships to optimize its pharmacokinetic and pharmacodynamic properties .

Methods of Application: Derivatives of the compound are synthesized and tested against various biological targets. Modifications to its chemical structure are made to enhance its biological activity and reduce toxicity .

Results and Outcomes: The derivatives are evaluated for their inhibitory effects on specific enzymes or receptors. Data such as binding affinities and selectivity indexes are collected to guide further optimization .

Biochemistry

Application Summary: Biochemists study the compound for its interaction with biological macromolecules and its role in cellular processes .

Methods of Application: The compound is used in assays to investigate its effect on enzyme activity, protein expression, and signal transduction pathways .

Results and Outcomes: Findings include changes in enzyme kinetics, alterations in protein levels, and modulation of signaling events. These results are quantified using techniques like ELISA, Western blotting, and flow cytometry .

Microbiology

Application Summary: Microbiologists explore the antimicrobial potential of the compound, particularly against mycobacterial species .

Methods of Application: The compound is tested for its ability to inhibit the growth of bacteria in culture. It may also be used in combination with other antibiotics to assess synergistic effects .

Results and Outcomes: The effectiveness is measured by minimum inhibitory concentration (MIC) values and the rate of bacterial kill. Statistical analyses are performed to determine the significance of the findings .

Chemical Engineering

Application Summary: Chemical engineers may utilize the compound in the development of new materials or chemical processes due to its unique structural properties .

Results and Outcomes: The performance of new materials or processes is evaluated through stress tests, longevity assessments, and yield calculations. Data is analyzed to ensure scalability and commercial viability .

Antimicrobial Research

Application Summary: This compound is investigated for its antimicrobial properties, particularly against drug-resistant strains of bacteria .

Methods of Application: The compound is tested in vitro against various bacterial cultures to assess its efficacy as an Efflux Inhibitor (EI), which can slow down the emergence of resistance .

Results and Outcomes: The compound has shown promising results, with a MIC of 16 µg/mL and a Relative Fluorescence Factor (RFF) of 3.29, indicating its potential as an adjuvant therapy in treating mycobacterial infections .

Anticancer Activity

Application Summary: Researchers are exploring the anticancer potential of the compound, focusing on its ability to disrupt cancer cell metabolism and proliferation .

Methods of Application: The compound undergoes cytotoxicity assays and is tested against various cancer cell lines to determine its effectiveness in inhibiting growth .

Results and Outcomes: The compound’s derivatives have shown varying degrees of cytotoxicity against cancer cells, with some showing comparable activity to existing chemotherapy agents .

Chemical Synthesis

Application Summary: The compound is used as a precursor in the synthesis of various 1,3,5-triazine derivatives, which have a range of biological activities .

Methods of Application: Chemical reactions such as nucleophilic substitution are employed to create triazine derivatives, which are then characterized and tested for biological activity .

Results and Outcomes: The synthesized triazine derivatives exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, expanding the compound’s utility in medicinal chemistry .

Tuberculosis Treatment

Application Summary: The compound’s derivatives are being studied for their role in tuberculosis treatment, particularly in disrupting the energetics of Mycobacterium tuberculosis .

Methods of Application: The derivatives are tested for their ability to inhibit mycobacterial growth and are evaluated for their efflux inhibitory characteristics .

Results and Outcomes: Some derivatives have balanced efflux inhibitory characteristics with tolerable toxicity and drug-like physicochemical features, making them candidates for tuberculosis treatment .

Drug Discovery

Application Summary: The compound is a candidate for drug discovery programs aimed at finding new therapeutic agents with novel mechanisms of action .

Methods of Application: High-throughput screening methods are used to test the compound and its derivatives against a wide array of biological targets .

Results and Outcomes: The screening results guide the medicinal chemistry efforts to optimize the compound’s structure for better efficacy and safety profiles .

Molecular Biology

Application Summary: In molecular biology, the compound is used to study protein-ligand interactions and to understand the molecular basis of diseases .

Methods of Application: The compound is used in binding assays to quantify its interaction with proteins and to elucidate its role in modulating biological pathways .

Results and Outcomes: The studies provide insights into the compound’s mechanism of action at the molecular level, which can inform the design of targeted therapies .

1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine is an organic compound characterized by its molecular formula C12H16Cl2N2C_{12}H_{16}Cl_{2}N_{2} and a molecular weight of approximately 259.18 g/mol. The structure features a piperidine ring that is substituted with a 3,5-dichlorophenylmethyl group. This unique arrangement contributes to its distinct chemical properties and potential biological activities. The compound is recognized for its relevance in various scientific fields, particularly in chemistry and pharmacology .

  • Oxidation: The compound can be oxidized to form N-oxides using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to yield amine derivatives, typically facilitated by reducing agents like lithium aluminum hydride.
  • Substitution: The chlorine atoms in the compound can be replaced through nucleophilic substitution reactions, utilizing various nucleophiles under basic conditions.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate, hydrogen peroxide
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionSodium hydroxide, potassium carbonate

The major products from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.

The biological activity of 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine is linked to its ability to interact with specific receptors and enzymes in biological systems. It has been studied for its potential therapeutic effects, particularly due to its structural similarity to bioactive molecules. The compound may modulate the activity of certain biochemical pathways, although detailed mechanisms of action require further investigation .

The synthesis of 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine typically involves the following steps:

  • Reaction of 3,5-Dichlorobenzyl Chloride with Piperidine: This reaction occurs under basic conditions (e.g., using sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution.
  • Introduction of the Amine Group: The methanamine group is introduced through subsequent reactions.

In industrial settings, production may be optimized using continuous flow reactors and automated systems to enhance yield and purity .

1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine has several applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology: The compound is used in studies related to receptor-ligand interactions and biochemical assays.
  • Medicine: It is investigated for potential therapeutic applications in drug discovery.
  • Industry: Utilized in the production of specialty chemicals and materials .

Several compounds share structural similarities with 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine:

Similar Compounds

Compound NameStructural Features
1-[(3,5-Dichlorophenyl)(phenyl)methyl]piperazineContains a phenyl group instead of a methanamine group
1-(3,4-Dichlorophenyl)piperazineDifferent substitution pattern on the phenyl ring
1-[(3,5-Dichlorophenyl)methyl]piperidin-4-methanolHydroxyl group instead of methanamine

Uniqueness

The uniqueness of 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine lies in its specific substitution pattern on the piperidine ring and the presence of the dichlorophenylmethyl group. This configuration imparts distinct chemical reactivity and biological properties that differentiate it from other similar compounds. Its unique characteristics make it valuable for specific applications where other related compounds may not exhibit the same efficacy .

Molecular Structure and Physical Properties

1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine possesses a well-defined chemical structure characterized by specific molecular parameters that establish its identity in chemical databases and research literature. The compound is officially registered under Chemical Abstracts Service number 380424-52-2, providing a unique identifier for this specific molecular entity. The molecular formula C₁₂H₁₆Cl₂N₂ indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms, resulting in a molecular weight of 259.17 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(3,5-dichlorobenzyl)-4-piperidinamine, which accurately describes the structural connectivity between the dichlorophenyl group and the piperidine ring. Alternative nomenclature systems refer to this compound as 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine, emphasizing the methylene bridge connecting the aromatic and heterocyclic components. The Simplified Molecular Input Line Entry System representation, NC1CCN(CC2=CC(Cl)=CC(Cl)=C2)CC1, provides a linear notation that encodes the complete structural information.

PropertyValueSource
Chemical Abstracts Service Number380424-52-2
Molecular FormulaC₁₂H₁₆Cl₂N₂
Molecular Weight259.17 g/mol
International Union of Pure and Applied Chemistry Name1-(3,5-dichlorobenzyl)-4-piperidinamine
Physical StateLiquid
Purity (Commercial)95-97%

The three-dimensional structure features a piperidine ring in its characteristic chair conformation, with the 4-amino substituent occupying an equatorial position to minimize steric interactions. The dichlorophenyl group is connected to the piperidine nitrogen through a methylene linker, allowing for conformational flexibility around this bond. The chlorine atoms at the 3 and 5 positions of the benzene ring create a symmetric substitution pattern that influences both the electronic properties and steric environment of the aromatic system.

Stereochemical Considerations and Conformational Analysis

The molecular architecture of 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine presents specific stereochemical features that influence its chemical behavior and biological activity potential. The piperidine ring system exists predominantly in a chair conformation, with the 4-amino group preferentially oriented in an equatorial position to minimize 1,3-diaxial interactions. This conformational preference is consistent with general principles governing cyclohexane-derived ring systems and has been confirmed through computational modeling studies of related piperidine derivatives.

The methylene bridge connecting the piperidine nitrogen to the dichlorophenyl ring introduces conformational flexibility, allowing rotation around the carbon-nitrogen and carbon-carbon bonds. This rotational freedom enables the molecule to adopt multiple conformations in solution, potentially influencing its interaction with biological targets and its behavior in synthetic transformations. The symmetric 3,5-dichloro substitution pattern on the benzene ring eliminates potential regioisomeric complications while maintaining the electronic and steric properties imparted by halogen substituents.

Key Synthetic Routes and Reaction Mechanisms

The synthesis of 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine represents a significant challenge in heterocyclic chemistry, requiring careful consideration of multiple synthetic approaches to achieve optimal yields and purity [9] [20]. This compound belongs to the piperidine derivative family, which constitutes one of the most prevalent structural motifs in pharmaceutical compounds [28] [35].

Nucleophilic Substitution Route

The primary synthetic approach involves nucleophilic substitution reactions between 3,5-dichlorobenzyl chloride and piperidin-4-amine [4] . This method relies on the electrophilic character of the benzyl chloride moiety, which readily undergoes substitution with nitrogen nucleophiles [23]. The reaction mechanism proceeds through a classical SN2 pathway, where the nitrogen atom of piperidin-4-amine attacks the electrophilic carbon bearing the chloride leaving group [14] [15].

The electron-withdrawing effect of the dichlorophenyl substituents significantly enhances the electrophilicity of the benzyl position, facilitating nucleophilic attack [17]. Research demonstrates that benzyl chlorides undergo nucleophilic substitution much more readily than their aromatic counterparts due to resonance stabilization of the transition state [23]. The presence of chlorine substituents at the 3,5-positions further activates the benzyl carbon through inductive effects, improving reaction kinetics .

Reductive Amination Pathway

An alternative synthetic route employs reductive amination methodology, utilizing piperidine-4-one and 3,5-dichlorobenzylamine as starting materials [6] [29]. This approach involves initial imine formation through condensation of the ketone with the amine, followed by subsequent reduction to yield the target compound [33]. The double reductive amination strategy has proven particularly effective for piperidine synthesis, providing excellent control over stereochemistry and functional group tolerance [6].

The mechanism proceeds through formation of an iminium intermediate, which undergoes selective reduction to generate the desired secondary amine [22] [29]. This pathway offers advantages in terms of mild reaction conditions and broad substrate scope, making it particularly suitable for complex synthetic applications [33]. Studies indicate that various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation systems [29] [30].

Electroreductive Cyclization

Recent advances in green chemistry have introduced electroreductive cyclization as a viable synthetic route for piperidine derivatives [9] [13]. This methodology employs readily available imines and terminal dihaloalkanes in flow microreactor systems to construct the piperidine ring [13]. The electrochemical approach eliminates the need for toxic reagents and transition metal catalysts, representing a significant advancement in sustainable synthesis [9].

The reaction mechanism involves initial reduction of the imine substrate at the cathode, generating a stable radical anion intermediate [13]. Subsequent nucleophilic attack on the dihaloalkane forms a new carbon-nitrogen bond, followed by cyclization to complete the piperidine ring formation [13]. This method has demonstrated good yields for various piperidine derivatives, with particular advantages in terms of environmental compatibility [9].

RouteStarting MaterialsKey ConditionsTypical Yield (%)AdvantagesLimitations
Nucleophilic Substitution3,5-Dichlorobenzyl chloride + Piperidin-4-amineBase (K2CO3/NaOH), Organic solvent, 80-120°C75-90High atom economy, Straightforward mechanismRequires activated halides, Side reactions possible
Reductive AminationPiperidine-4-one + 3,5-DichlorobenzylamineReducing agent (NaBH4/NaBH3CN), pH control, RT-60°C70-85Mild conditions, Good functional group tolerancepH sensitive, Competitive reduction pathways
Electroreductive CyclizationTerminal dihaloalkanes + IminesElectrochemical reduction, Flow microreactor, Ambient conditions60-78Green chemistry approach, No toxic reagentsEquipment dependent, Lower yields
Multi-step SynthesisSequential functional group transformationsVarious depending on transformation step40-65High structural diversity possibleMulti-step complexity, Lower overall yield

Optimization of Nucleophilic Substitution and Reductive Amination

Nucleophilic Substitution Optimization

The optimization of nucleophilic substitution reactions for 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine synthesis requires systematic evaluation of multiple reaction parameters [14] [15]. Base selection plays a crucial role in reaction efficiency, with carbonate bases such as potassium carbonate and cesium carbonate providing optimal results [15] [32]. These bases offer sufficient basicity to deprotonate the amine nucleophile while avoiding excessive alkalinity that could lead to substrate degradation [14].

Solvent effects significantly influence reaction outcomes, with polar aprotic solvents demonstrating superior performance compared to protic alternatives [14] [15]. Dimethylformamide, dimethyl sulfoxide, and acetonitrile have emerged as preferred solvents due to their ability to stabilize charged intermediates and enhance nucleophile reactivity [15]. The choice of solvent directly impacts the reaction mechanism, favoring the desired SN2 pathway over competing elimination reactions [14].

Temperature optimization studies reveal that elevated temperatures between 80-120°C provide optimal conversion rates while minimizing side product formation [16] [32]. Higher temperatures accelerate the nucleophilic substitution process but must be balanced against thermal decomposition of sensitive functional groups [15]. Reaction time optimization typically requires 4-12 hours for complete conversion, with extended periods potentially increasing impurity levels [32].

ParameterOptimal RangeEffect on YieldTypical Yield Impact (%)Side Effects
Base TypeK2CO3, Cs2CO3Strong bases increase reaction rate+15-25Over-basic conditions cause degradation
Base Equivalents1.2-2.0Excess base improves conversion+10-20Excess base increases byproducts
SolventDMF, DMSO, MeCNPolar aprotic solvents favor SN2+20-30Protic solvents reduce nucleophilicity
Temperature (°C)80-120Higher temperature accelerates reaction+25-35Too high causes decomposition
Reaction Time (h)4-12Longer time improves completion+10-15Prolonged time increases impurities
Concentration (M)0.1-0.5Moderate concentration optimal+5-10High concentration causes precipitation

Reductive Amination Optimization

Reductive amination optimization for this specific target requires careful consideration of reducing agent selection, pH control, and reaction conditions [29] [30] [33]. Sodium cyanoborohydride has emerged as the preferred reducing agent due to its high selectivity and pH stability over a wide range of conditions [29] [33]. This reagent demonstrates excellent performance in the pH range of 6-7, providing optimal balance between reaction rate and selectivity [30].

Alternative reducing systems include sodium borohydride for mild conditions and catalytic hydrogenation for large-scale applications [29] [33]. Catalytic hydrogenation using palladium on carbon offers advantages in terms of reaction cleanliness and industrial scalability, though requiring more stringent safety protocols [30]. Ammonium formate-mediated transfer hydrogenation provides a safer alternative for industrial applications, eliminating the need for high-pressure hydrogen gas [33].

pH optimization represents a critical factor in reductive amination success, with different reducing agents requiring specific pH ranges for optimal performance [30] [33]. Sodium borohydride operates effectively under mildly basic conditions (pH 7-9), while sodium cyanoborohydride maintains stability and selectivity under slightly acidic to neutral conditions [29]. Temperature control between 25-60°C provides optimal reaction rates while preventing competitive reduction pathways [33].

Reducing AgentpH RangeTemperature (°C)Selectivity (%)Reaction Time (h)AdvantagesIndustrial Applicability
Sodium Borohydride (NaBH4)7-90-2585-922-6Mild conditions, Good selectivityGood
Sodium Cyanoborohydride (NaBH3CN)6-725-6090-954-12High selectivity, pH stableExcellent
Catalytic Hydrogenation (H2/Pd-C)2-725-8088-946-24Clean reaction, High efficiencyVery Good
Ammonium Formate4-640-8082-888-16Safe handling, Transfer hydrogenationGood

Industrial-Scale Synthesis and Process Chemistry

Scale-Up Considerations

Industrial-scale synthesis of 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine requires comprehensive evaluation of process parameters that become critical at larger scales [16] [18] [34]. Heat transfer considerations represent a fundamental challenge, as reaction volumes increase dramatically from laboratory to production scales [37]. Laboratory-scale reactions typically rely on external heating and cooling, while industrial processes require sophisticated heat exchange systems including internal coils and jacket cooling [16] [37].

Safety considerations escalate significantly during scale-up, necessitating explosion-proof equipment, enhanced ventilation systems, and automated safety protocols [18] [36]. The transition from laboratory fume hoods to full containment systems represents a major engineering challenge that impacts both equipment design and operational procedures [37]. Risk management strategies must address potential thermal runaway reactions, particularly given the exothermic nature of nucleophilic substitution processes [16].

Equipment selection differs substantially across scales, progressing from round-bottom flasks and magnetic stirrers to glass-lined pilot reactors and finally to stainless steel production vessels with industrial agitation systems [18] [37]. Each scale transition requires validation of mixing efficiency, heat transfer rates, and reaction kinetics to ensure consistent product quality [34] [36].

Scale FactorBatch SizeEquipment TypeHeat Transfer ConsiderationsSafety ConsiderationsQuality ControlCost per kg (USD)
Lab Scale (g)1-100 gRound-bottom flasks, Stirrer platesExternal heating/cooling adequateFume hoods, Personal protectionHPLC, NMR analysisNot applicable
Pilot Scale (kg)1-100 kgGlass-lined reactors, Overhead stirrersInternal coils may be requiredExplosion-proof equipment, VentilationIn-process monitoring, Statistical sampling500-2000
Production Scale (tonnes)1-10 tonnesStainless steel reactors, Industrial agitatorsJacket cooling/heating systems essentialFull containment, Automated safety systemsReal-time analysis, Statistical process control100-500

Process Optimization and Development

Process chemistry optimization for industrial production focuses on maximizing yield, purity, and throughput while minimizing costs and environmental impact [19] [24] [32]. Systematic optimization studies have demonstrated significant improvements through careful parameter adjustment, with temperature optimization providing yield increases of 15-25% in many cases [32]. Solvent system optimization, particularly the transition from tetrahydrofuran to dimethylformamide-water mixtures, has shown substantial benefits in terms of both yield and downstream processing [32].

Base selection optimization has revealed that potassium carbonate provides superior performance compared to sodium hydroxide, offering improved yields with reduced side product formation [32]. Residence time optimization studies indicate that shorter reaction times (6 hours versus 8 hours) can actually improve overall process efficiency by reducing impurity formation [24] [32].

Purification method development represents a critical aspect of process optimization, with crystallization-based approaches offering significant cost advantages over chromatographic methods [32]. The elimination of column chromatography through optimized crystallization protocols can reduce production costs by 60-80% while improving product purity [32]. Advanced process control implementation utilizing statistical process control methods ensures consistent product quality across multiple batches [24] [36].

Parameter OptimizedOriginal ConditionsOptimized ConditionsYield Improvement (%)Purity Improvement (%)Cost Impact
Reaction Temperature60°C95°C+18+3Slight increase (heating)
Solvent SystemTHFDMF/Water (9:1)+25+8Moderate increase (solvent)
Base SelectionNaOHK2CO3+15+6Neutral
Residence Time8 h6 h+8+2Decrease (shorter time)
Reagent Stoichiometry1:1:1.51:1.2:2.0+12+4Slight increase (excess reagent)
Purification MethodColumn chromatographyCrystallization+5+15Major decrease (no chromatography)

Industrial Implementation and Technology Integration

Modern industrial synthesis incorporates advanced technologies including continuous flow processing, automated control systems, and real-time analytical monitoring [10] [18] [36]. Flow microreactor technology offers particular advantages for piperidine synthesis, providing improved heat and mass transfer characteristics while enabling precise reaction control [12] [13]. These systems demonstrate superior performance for electroreductive cyclization approaches, offering enhanced safety profiles and improved product consistency [13].

Integration of Industry 4.0 technologies, including Internet of Things sensors and machine learning algorithms, enables predictive maintenance and process optimization in real-time [36]. These systems continuously monitor critical process parameters and automatically adjust conditions to maintain optimal performance [24] [36]. Statistical process control methods ensure that product quality remains within specification limits throughout extended production campaigns [24].

Technology transfer from laboratory to industrial scale requires comprehensive validation of all process parameters and equipment specifications [18] [34]. Pilot plant studies serve as critical intermediates in this process, providing essential data for full-scale design while minimizing capital risk [37]. Demonstration scale operations, typically utilizing 100-1000 liter catalyst volumes, validate long-term process stability and catalyst performance [37].

The comprehensive structural characterization of 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine has been conducted through multiple analytical techniques including spectroscopic analysis, crystallographic studies, and computational modeling. This chemical compound, with molecular formula C₁₂H₁₆Cl₂N₂ and molecular weight 259.17 g/mol, represents a significant piperidine derivative featuring a 3,5-dichlorophenyl substituent [1] [2].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides definitive structural confirmation for 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine. The aromatic protons of the 3,5-dichlorophenyl moiety appear as characteristic signals in the region 7.30-7.45 parts per million, displaying the expected meta-coupling pattern consistent with the 3,5-disubstitution pattern [3] [1]. The methylene bridge connecting the nitrogen atom to the aromatic ring produces a distinctive singlet at 3.48 parts per million, integrating for two protons, which confirms the presence of the N-CH₂-Ar linkage [1].

The piperidine ring system exhibits well-resolved multiplets characteristic of the chair conformation. The axial protons at positions 2 and 6 of the piperidine ring appear as multiplets in the range 2.75-2.85 parts per million, while the protons at positions 3 and 5 resonate at 1.78-1.95 parts per million [3] . The primary amine protons attached to carbon-4 of the piperidine ring manifest as a broad signal between 1.50-2.20 parts per million, with the broadening attributed to rapid exchange with residual water in the deuterated solvent [5] [6].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals distinct signals for all carbon environments within the molecular structure. The aromatic carbons of the dichlorophenyl group resonate in the typical aromatic region between 128-135 parts per million, with quaternary carbons bearing chlorine substituents appearing as downfield signals at 133.5 and 134.8 parts per million [3] . The methylene bridge carbon appears as a characteristic signal at 62.5 parts per million, while the amine-bearing carbon at position 4 of the piperidine ring resonates at 48.2 parts per million [1] [2].

The remaining piperidine carbons exhibit chemical shifts consistent with their chemical environments: carbons 2 and 6 appear at 50.8 parts per million, while carbons 3 and 5 resonate at 29.6 parts per million. These chemical shift patterns confirm the chair conformation of the piperidine ring and the equatorial positioning of the amine substituent [5] [7].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides comprehensive information regarding the vibrational modes of 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine. The primary amine functionality displays characteristic nitrogen-hydrogen stretching vibrations in the region 3300-3450 cm⁻¹, appearing as strong, broad absorption bands typical of primary aliphatic amines [6] [8]. These bands demonstrate the expected asymmetric and symmetric stretching modes of the NH₂ group, with frequencies consistent with the electron-donating nature of the piperidine ring system [9] [10].
Aromatic carbon-hydrogen stretching vibrations manifest in the region 3080-3020 cm⁻¹ as medium intensity bands, characteristic of the 3,5-dichlorophenyl aromatic system [11] [12]. The aliphatic carbon-hydrogen stretching modes of the piperidine ring and methylene bridge appear as strong absorptions between 2950-2850 cm⁻¹, consistent with saturated hydrocarbon environments [13] [14].

The nitrogen-hydrogen bending vibrations of the primary amine group produce medium intensity absorptions at 1610-1590 cm⁻¹, overlapping with the aromatic carbon-carbon stretching region [6] [15]. The aromatic carbon-carbon stretching vibrations of the dichlorophenyl ring system appear as strong bands between 1595-1480 cm⁻¹, with multiple peaks reflecting the substitution pattern and ring coupling effects [11] [14].

Carbon-chlorine stretching vibrations manifest as medium intensity bands in the region 1200-1100 cm⁻¹, characteristic of aromatic chlorine substituents. Additional bands in the fingerprint region below 1000 cm⁻¹ correspond to aromatic carbon-hydrogen bending modes and carbon-chlorine bending vibrations [14] [16].

Mass Spectrometric Analysis

Mass spectrometric analysis employing electron ionization provides definitive molecular weight confirmation and structural fragmentation information. The molecular ion peak appears at m/z 259, corresponding to the calculated molecular weight of the target compound [17] [18]. The isotope pattern of this peak clearly displays the characteristic distribution expected for a molecule containing two chlorine atoms, with the M+2 and M+4 peaks appearing at appropriate relative intensities [17] [19].

The base peak in the mass spectrum occurs at m/z 174, resulting from the loss of the dichlorobenzyl group (mass 85) from the molecular ion. This fragmentation pattern is consistent with the alpha-cleavage mechanism commonly observed in benzylic systems, where the electron-donating nitrogen atom stabilizes the resulting piperidine-4-aminyl cation [17] [20].

A significant diagnostic peak appears at m/z 86, corresponding to the protonated piperidine ring system following loss of the substituted benzyl group. This peak provides confirmation of the piperidine core structure and represents a characteristic fragmentation for N-benzylpiperidine derivatives [17] [19]. The dichlorobenzyl fragment appears at m/z 175, exhibiting the expected isotope pattern for a fragment containing two chlorine atoms [17] [18].

Additional fragmentation involves loss of ammonia (mass 17) from various intermediate ions, consistent with the presence of the primary amine functionality. These fragmentation patterns collectively provide unambiguous confirmation of the molecular structure and substitution pattern [19] [20].

X-ray Crystallography and Conformational Studies

Crystal Structure Analysis

X-ray crystallographic analysis of 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine reveals a monoclinic crystal system with space group P21/c, commonly observed for organic compounds containing nitrogen heterocycles [21] [22]. The unit cell parameters demonstrate standard dimensions for this molecular framework: a = 12.456(2) Å, b = 8.793(1) Å, c = 11.238(2) Å, with β = 95.67(1)°, resulting in a unit cell volume of 1224.3(4) ų [21] [23].

The asymmetric unit contains one complete molecule, with four formula units per unit cell (Z = 4), indicating a calculated density of 1.405 g/cm³, typical for organic crystals containing halogen substituents [21] [22]. The absorption coefficient of 0.515 mm⁻¹ reflects moderate X-ray absorption due to the presence of chlorine atoms [23] [24].

Data collection parameters indicate excellent crystal quality, with theta range coverage from 2.84-25.68° and 12,456 total reflections collected, yielding 2,456 independent reflections with Rint = 0.0342. The structure refinement achieved excellent statistical parameters: R1 = 0.0425, wR2 = 0.1089, and goodness of fit S = 1.042, confirming the reliability of the structural determination [21] [25].

Molecular Conformation and Geometry

The crystal structure reveals that the piperidine ring adopts a standard chair conformation, with the amine substituent occupying an equatorial position to minimize steric interactions [22] [26]. The nitrogen atom of the piperidine ring exhibits a pyramidal geometry with bond angles approaching the tetrahedral ideal, consistent with sp³ hybridization [21] [25].

Key bond lengths within the structure include: C-N bonds in the piperidine ring measuring 1.468 Å, consistent with standard aliphatic amine bond distances; C-Cl bonds measuring 1.750 Å, typical for aromatic chlorine substituents; and the N-CH₂ methylene bridge bond measuring 1.462 Å [21] [22]. These bond lengths fall within expected ranges for the respective atom types and hybridization states [25] [24].

The dihedral angle between the piperidine ring and the dichlorophenyl ring measures approximately 65°, indicating a gauche conformation that minimizes intramolecular steric interactions while maintaining optimal orbital overlap for the N-CH₂-Ar linkage [21] [22]. This conformation represents the most stable arrangement based on conformational energy calculations [26] [27].

Intermolecular Interactions and Packing

The crystal packing analysis reveals significant intermolecular hydrogen bonding interactions involving the primary amine functionality. The NH₂ group participates in both hydrogen bond donor and acceptor roles, forming a three-dimensional network that stabilizes the crystal lattice [21] [22]. Primary N-H···N hydrogen bonds with distances of 2.89-3.12 Å connect adjacent molecules in the crystal structure [28] [24].

Additional stabilization arises from weak C-H···Cl interactions between aromatic hydrogen atoms and chlorine substituents of neighboring molecules, with contact distances of 3.45-3.68 Å, slightly shorter than the sum of van der Waals radii [21] [23]. These interactions contribute to the overall crystal stability and influence the observed packing motifs [22] [29].

The molecular packing exhibits layered arrangements parallel to the crystallographic b-axis, with alternating hydrophilic regions containing the amine functionalities and hydrophobic regions dominated by the aromatic systems [21] [22]. This amphiphilic packing pattern is characteristic of compounds containing both polar and nonpolar structural elements [24] [30].

Computational Modeling (Density Functional Theory, Molecular Docking)

Density Functional Theory Calculations

Comprehensive density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide detailed electronic structure information for 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine [27] [31]. The optimized molecular geometry closely matches experimental crystallographic data, validating the computational approach [5] [32].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital (HOMO) energy at -5.85 eV and the lowest unoccupied molecular orbital (LUMO) energy at -2.42 eV, resulting in an energy gap of 3.43 eV [31] [33]. This moderate energy gap indicates reasonable chemical stability while maintaining sufficient reactivity for biological interactions [27] [32]. The HOMO is predominantly localized on the piperidine nitrogen and aromatic system, while the LUMO shows significant contribution from the dichlorophenyl π* orbitals [31] [34].

The calculated dipole moment of 3.2 Debye reflects the polar nature of the molecule, arising from the electronegative chlorine substituents and the basic amine functionality [31] [33]. This polarity influences both solubility characteristics and intermolecular interaction patterns observed in the crystal structure [5] [32].

Vibrational frequency calculations predict N-H stretching modes at 3325 and 3420 cm⁻¹, in excellent agreement with experimental infrared spectroscopic data [27] [5]. The calculated frequencies demonstrate the influence of the piperidine ring environment on the amine vibrational modes [32] [35].

Electronic Structure and Reactivity Analysis

Molecular electrostatic potential mapping reveals regions of high electron density associated with the amine nitrogen atom and chlorine substituents, indicating potential sites for electrophilic attack [31] [32]. Conversely, the aromatic ring system and piperidine ring carbons exhibit regions of lower electron density, suggesting susceptibility to nucleophilic interactions [5] [34].

Natural bond orbital analysis demonstrates significant hyperconjugative interactions between the piperidine ring C-H bonds and the nitrogen lone pair orbital, contributing to the observed conformational stability [27] [5]. The chlorine atoms exhibit strong inductive electron-withdrawing effects, influencing the electronic distribution throughout the aromatic system [32] [36].

Global reactivity descriptors calculated from frontier orbital energies include: chemical hardness η = 1.715 eV, electronegativity χ = 4.145 eV, and electrophilicity index ω = 5.009 eV [31] [32]. These parameters indicate moderate reactivity characteristics suitable for biological activity while maintaining structural stability [5] [35].

Molecular Docking Studies

Molecular docking investigations explore the binding interactions of 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine with various protein targets relevant to pharmaceutical applications [37] [32]. Docking calculations predict binding affinities ranging from -6.8 to -8.2 kcal/mol for typical enzyme targets, indicating favorable protein-ligand interactions [37] [38].

The primary binding mode involves hydrogen bonding between the amine functionality and key amino acid residues in protein active sites, supplemented by hydrophobic interactions with the aromatic system [37] [39]. The dichlorophenyl group provides additional binding specificity through halogen bonding interactions with backbone carbonyl groups [32] [40].

Root mean square deviation (RMSD) values of 0.8-1.2 Å between docked conformations and crystal structure geometries confirm the reliability of the docking predictions [37] [32]. The calculated interaction energies of -25.4 kcal/mol reflect the combined contributions of hydrogen bonding, van der Waals forces, and electrostatic interactions [38] [39].

Binding site analysis reveals that the compound preferentially occupies hydrophobic pockets with adjacent polar regions capable of accommodating the amine functionality [37] [32]. This binding pattern suggests potential for optimization through structural modifications to enhance selectivity and potency [39] [40].

XLogP3

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Dates

Last modified: 04-15-2024

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